REACTION_SMILES
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[Br:19][N:20]1[C:21](=[O:22])[CH2:23][CH2:24][C:25]1=[O:26].[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[CH:12]([NH:13][CH:14]([CH3:15])[CH3:16])([CH3:17])[CH3:18].[Cl:28][CH2:29][Cl:30].[ClH:27].[OH2:37].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH2:10][CH2:9][CH2:8][CH2:7]2>>[OH:1][c:2]1[c:3]([Br:19])[cH:4][cH:5][c:6]2[c:11]1[CH2:10][CH2:9][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Oc1cccc2c1CCCC2
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Name
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Type
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product
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Smiles
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Oc1c(Br)ccc2c1CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |